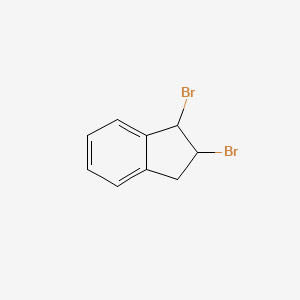

1,2-Dibromoindane

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

20357-79-3 |

|---|---|

分子式 |

C9H8Br2 |

分子量 |

275.97 g/mol |

IUPAC名 |

1,2-dibromo-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C9H8Br2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5H2 |

InChIキー |

BCGMAKWNCGCULT-UHFFFAOYSA-N |

正規SMILES |

C1C(C(C2=CC=CC=C21)Br)Br |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dibromoindane from Indene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1,2-dibromoindane from indene, a key reaction in organic synthesis for the generation of functionalized indane derivatives. This guide details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

The bromination of indene to form this compound is a classic example of an electrophilic addition reaction to an alkene. The resulting vicinal dibromide serves as a versatile intermediate for further chemical transformations, making it a valuable synthon in the preparation of various organic molecules, including those with potential pharmaceutical applications. The reaction typically proceeds to yield a mixture of cis and trans stereoisomers. The stereochemical outcome of the reaction is highly dependent on the reaction conditions, particularly the solvent used.[1] Understanding and controlling the stereoselectivity of this reaction is crucial for the targeted synthesis of specific downstream products.

Reaction Mechanism and Stereochemistry

The addition of bromine to the double bond of indene proceeds via a well-established bromonium ion intermediate mechanism. This mechanism accounts for the observed anti-addition of the bromine atoms, which generally leads to the trans isomer as the major product.

The reaction is initiated by the electrophilic attack of the bromine molecule on the electron-rich double bond of indene. This leads to the formation of a cyclic bromonium ion. The bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack results in the opening of the three-membered ring and the formation of the dibromoalkane with an anti configuration of the two bromine atoms.

However, the formation of the cis isomer can also occur, and the ratio of cis to trans products is influenced by the solvent polarity.[1] In less polar solvents, the formation of the bridged bromonium ion is favored, leading to a higher proportion of the trans product. In more polar solvents, a more open carbocation intermediate may be stabilized, allowing for some degree of syn-addition and the formation of the cis product.

Quantitative Data

The successful synthesis and characterization of cis- and trans-1,2-dibromoindane rely on the analysis of their distinct physical and spectroscopic properties. The following table summarizes key quantitative data for these isomers.

| Property | cis-1,2-Dibromoindane | trans-1,2-Dibromoindane |

| Molecular Formula | C₉H₈Br₂ | C₉H₈Br₂ |

| Molecular Weight | 275.97 g/mol | 275.97 g/mol |

| ¹H NMR (CDCl₃) | ||

| H1 Chemical Shift (δ) | ~5.6 ppm | ~5.4 ppm |

| H2 Chemical Shift (δ) | ~4.8 ppm | ~4.6 ppm |

| ³J(H1,H2) Coupling Constant | 5.0 Hz[2] | 1.3 Hz[2] |

| ¹³C NMR (CDCl₃) | ||

| C1 Chemical Shift (δ) | ~55 ppm | ~57 ppm |

| C2 Chemical Shift (δ) | ~50 ppm | ~52 ppm |

| Melting Point | Information not readily available | Information not readily available |

| Yield | Solvent dependent | Solvent dependent |

Experimental Protocols

The following protocol is a general procedure for the synthesis of this compound from indene. It is important to note that the ratio of cis and trans isomers can be influenced by the choice of solvent.[1]

Materials and Equipment:

-

Indene

-

Bromine

-

Anhydrous diethyl ether (or other aprotic solvent)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Chromatography column (for isomer separation)

-

Silica gel

-

Hexane and ethyl acetate (for chromatography)

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Procedure:

Safety Precaution: Bromine is a highly corrosive and toxic substance. This procedure must be carried out in a well-ventilated fume hood, and appropriate PPE must be worn at all times.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve indene in a suitable anhydrous aprotic solvent, such as diethyl ether. Cool the solution in an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine in the same solvent to the stirred indene solution via the dropping funnel. The addition should be carried out at a rate that maintains the reaction temperature below 5 °C. The characteristic red-brown color of bromine should disappear as it reacts with the indene.

-

Reaction Completion: After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete conversion. The disappearance of the bromine color is a good indicator of reaction completion.

-

Workup: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of cis- and trans-1,2-dibromoindane.

-

Purification and Isomer Separation: The crude product can be purified and the isomers separated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The separation of cis and trans isomers can be challenging and may require careful optimization of the chromatographic conditions.

Mandatory Visualizations

Reaction Workflow

References

An In-depth Technical Guide to the Mechanism of Bromine Addition to Indene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism governing the addition of bromine to indene, a reaction of significant interest in synthetic organic chemistry. The stereochemical intricacies and the factors influencing the product distribution are detailed, supported by quantitative data and experimental protocols.

Core Mechanism: Electrophilic Addition via a Bromonium Ion Intermediate

The addition of bromine to the double bond of indene proceeds via an electrophilic addition mechanism. The initial step involves the polarization of the bromine molecule as it approaches the electron-rich π-system of the alkene in the five-membered ring of indene. This induced dipole allows one of the bromine atoms to act as an electrophile, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is a three-membered ring containing a positively charged bromine atom.

The reaction pathway is predominantly characterized by the anti-addition of the two bromine atoms. This stereochemical outcome is a direct consequence of the cyclic nature of the bromonium ion. The bromide ion (Br⁻), acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bridging bromine atom. This backside attack results in the formation of the trans-1,2-dibromoindane as the major product.[1][2][3][4]

However, a competing syn-addition pathway also exists, leading to the formation of the cis-1,2-dibromoindane. The extent of this syn-addition is highly dependent on the reaction conditions.[1][2]

Stereochemical Pathways and Product Formation

The stereochemistry of the final products, cis- and trans-1,2-dibromoindane, is determined by the mode of attack of the bromide ion on the bromonium ion intermediate.

Anti-Addition Pathway (Major)

The favored pathway involves the backside attack of a bromide ion on the bromonium ion, resulting in the opening of the three-membered ring and the formation of trans-1,2-dibromoindane. This pathway is stereospecific and is the classic explanation for the stereochemistry of bromine addition to alkenes.[5][6]

Syn-Addition Pathway (Minor)

The formation of cis-1,2-dibromoindane suggests a syn-addition mechanism. While less common, this pathway can be influenced by factors such as solvent polarity and the concentration of bromide ions. It is postulated that a more open carbocation character of the intermediate, or the involvement of ion pairs, can lead to the collapse of the intermediate from the same side, resulting in the cis product.[1][2]

Data Presentation: Product Distribution under Various Conditions

The ratio of trans to cis isomers is a critical aspect of this reaction and is influenced by the reaction solvent and other conditions. The following table summarizes the quantitative data from studies on the bromination of indene and related compounds.

| Reactant | Brominating Agent | Solvent | Temperature (°C) | trans:cis Ratio | Reference |

| Indene | Br₂ | CCl₄ | Not Specified | High (cis not detected) | [2] |

| Indene | Br₂ | CH₃COOH | Not Specified | Lower (significant cis) | [2] |

| 1,1-Dimethylindene | Br₂ | Not Specified | Not Specified | Major trans product | [1] |

| 1,1-Dimethylindene | Br₃⁻ | Not Specified | Not Specified | Improved trans selectivity | [1] |

| Benz[f]indene | Br₂ | Not Specified | Room Temperature | trans is the sole product | [2] |

Experimental Protocols

The following is a representative experimental protocol for the bromination of indene, adapted from procedures for similar compounds.[7][8]

Objective: To synthesize 1,2-dibromoindane from indene.

Materials:

-

Indene

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

-

Sodium thiosulfate solution (aqueous, 10%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve indene in a suitable solvent (e.g., dichloromethane). Cool the solution in an ice bath.

-

Addition of Bromine: Prepare a solution of bromine in the same solvent. Add the bromine solution dropwise to the stirred indene solution over a period of 10-15 minutes. Maintain the temperature of the reaction mixture below 5 °C. The characteristic red-brown color of bromine should disappear as it reacts.

-

Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes after the bromine addition is complete. The disappearance of the bromine color indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Analysis: The crude product, a mixture of cis- and trans-1,2-dibromoindane, can be purified by column chromatography on silica gel. The product isomers can be characterized by ¹H NMR spectroscopy. The distinction between cis and trans isomers can be made based on the coupling constants (³JH,H) between the vicinal protons at C1 and C2. For cis-1,2-dibromoindane, the ³J(1-H, 2-H) is approximately 5.0 Hz, while for the trans diastereomer, it is around 1.3 Hz.[1]

Mandatory Visualizations

Reaction Mechanism

Caption: Mechanism of Bromine Addition to Indene.

Experimental Workflow

Caption: Experimental Workflow for Indene Bromination.

Factors Influencing Stereochemistry

Caption: Factors Influencing Product Stereochemistry.

References

- 1. Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

The Stereoselective Synthesis of 1,2-Dibromoindane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1,2-dibromoindane, a vicinal dihalide, is a fundamental transformation in organic chemistry with significant implications for the development of novel therapeutics and functional materials. The stereochemical outcome of the bromination of indene is highly dependent on the reaction conditions, yielding either the cis or trans diastereomer with varying degrees of selectivity. This guide provides an in-depth analysis of the factors governing the stereochemistry of this reaction, detailed experimental protocols for the selective synthesis of each isomer, and a mechanistic exploration of the underlying principles.

Introduction

Indane and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. The functionalization of the five-membered ring, particularly through dihalogenation, provides a versatile entry point for further synthetic modifications. The stereochemistry of the resulting this compound is crucial, as the spatial arrangement of the bromine atoms dictates the conformation of the molecule and its subsequent reactivity and biological interactions. This document serves as a technical resource for researchers aiming to control the stereochemical outcome of the bromination of indene.

Stereochemical Control in the Bromination of Indene

The addition of bromine across the double bond of indene can proceed through two primary stereochemical pathways: anti-addition, leading to the trans-1,2-dibromoindane, and syn-addition, resulting in the cis-1,2-dibromoindane. The predominant pathway is dictated by the reaction mechanism, which is heavily influenced by the choice of solvent and brominating agent.

The Predominance of Anti-Addition via a Bromonium Ion

In most cases, the electrophilic addition of bromine to an alkene proceeds via a cyclic bromonium ion intermediate.[1][2] This intermediate is formed by the interaction of the alkene's π-electrons with the bromine molecule. The resulting three-membered ring blocks one face of the molecule, forcing the subsequent nucleophilic attack by the bromide ion to occur from the opposite face, resulting in overall anti-addition.[1][2] This pathway is generally favored in polar solvents that can stabilize the charged intermediate.

The Emergence of Syn-Addition in Non-Polar Media

While anti-addition is common, the bromination of indene can exhibit significant levels of syn-addition, particularly in non-polar solvents. This is attributed to the formation of a relatively stable benzylic carbocation intermediate. In non-polar environments, the initially formed carbocation and the bromide counter-ion exist as a tight ion pair.[3] The short lifetime of this ion pair and the proximity of the bromide ion lead to a rapid collapse, with the bromide attacking from the same face, resulting in the syn-product.[3] The formation of the cis diastereomer rarely exceeds 30% of the total product mixture in the direct bromination of indene.[1]

Quantitative Analysis of Stereoselectivity

The ratio of trans to cis isomers of this compound is highly sensitive to the reaction solvent. While a comprehensive dataset for indene itself is scattered, data from closely related systems and qualitative descriptions provide a clear trend.

| Brominating System | Solvent | Predominant Stereochemistry | trans:cis Ratio (approximate) | Reference |

| Br₂ | Chloroform (with Et₄NBr) | trans | 9:1 | [1] |

| Br₂ | Carbon Tetrachloride | trans | 7:3 | [1] |

| NBS | Acetic Acid | trans | High trans selectivity | [4] |

| Br₂ | Dichloromethane | trans | Predominantly trans | [4] |

| Cl₂ | Heptane | syn | Predominantly syn | [3] |

Note: The data for 1,1-dimethylindene, a derivative of indene, is used to illustrate the solvent effect on the trans:cis ratio. The chlorination data is included to highlight the dramatic effect a non-polar solvent can have on the stereochemical outcome.

Experimental Protocols

Synthesis of trans-1,2-Dibromoindane (High Selectivity)

This protocol is adapted from procedures that favor the formation of the bromonium ion intermediate, leading to a high trans selectivity.

Reagents and Materials:

-

Indene

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve indene (1 equivalent) in glacial acetic acid.

-

To this solution, add N-bromosuccinimide (1.1 equivalents) portion-wise over 10 minutes, while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure trans-1,2-dibromoindane.

Synthesis of a Mixture of cis- and trans-1,2-Dibromoindane

This protocol utilizes a non-polar solvent to promote the formation of a carbocation intermediate, leading to a mixture of syn and anti addition products.

Reagents and Materials:

-

Indene

-

Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Sodium Thiosulfate (10% aqueous solution)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask (protected from light)

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask wrapped in aluminum foil to exclude light, dissolve indene (1 equivalent) in carbon tetrachloride.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of bromine (1 equivalent) in carbon tetrachloride and add it dropwise to the stirred indene solution over 30 minutes. The characteristic red-brown color of bromine should disappear upon addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product as a mixture of cis- and trans-1,2-dibromoindane.

-

The isomers can be separated by careful column chromatography.

Mechanistic Pathways and Visualizations

The stereochemical outcome of the bromination of indene is best understood by visualizing the key intermediates and transition states.

Caption: Reaction pathways for the bromination of indene.

The above diagram illustrates the two competing mechanisms. The anti-addition pathway proceeds through a stable cyclic bromonium ion, leading to the trans product. In contrast, the syn-addition pathway is favored in non-polar solvents and involves a tight ion pair of a benzylic carbocation and a bromide anion, which rapidly collapses to the cis product.

Spectroscopic Characterization

The distinction between cis- and trans-1,2-dibromoindane can be readily achieved using ¹H NMR spectroscopy. The key diagnostic feature is the coupling constant (³J) between the vicinal protons at C1 and C2.

| Isomer | ³J(H1, H2) | Reference |

| cis-1,2-Dibromoindane | ~5.0 Hz | [1] |

| trans-1,2-Dibromoindane | ~1.3 Hz | [1] |

The larger coupling constant in the cis isomer is due to the dihedral angle between the C1-H and C-H bonds being closer to 0°, whereas in the trans isomer, this angle is closer to 90°, resulting in a smaller coupling constant according to the Karplus relationship.

Conclusion

The synthesis of this compound offers a fascinating case study in stereochemical control. By carefully selecting the reaction solvent and brominating agent, researchers can selectively favor the formation of either the trans or cis diastereomer. The predominant anti-addition, leading to the trans product, is rationalized by the formation of a cyclic bromonium ion intermediate. Conversely, the formation of the cis product via syn-addition can be achieved in non-polar solvents through the rapid collapse of a benzylic carbocation-bromide ion pair. This guide provides the necessary theoretical framework and practical protocols to enable the targeted synthesis of specific this compound stereoisomers for applications in drug discovery and materials science.

References

- 1. Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organic chemistry - Why does the chlorination of indene occur with syn selectivity in heptane? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,2-Dibromoindane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,2-dibromoindane, a halogenated derivative of indane. The information contained herein is intended to support research and development activities where this compound is of interest. This document details available spectroscopic data, outlines experimental protocols for its synthesis and analysis, and presents a logical workflow for its characterization.

Spectroscopic Data

The spectroscopic analysis of this compound is crucial for its identification and the determination of its stereochemistry, primarily distinguishing between the cis and trans isomers. While a complete set of publicly available experimental spectra is limited, this section compiles the known data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

Proton NMR spectroscopy is a powerful tool for elucidating the structure of this compound and is particularly useful for differentiating between the cis and trans isomers based on the coupling constants between the vicinal protons at positions 1 and 2.

| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| cis-1,2-Dibromoindane | H-1, H-2 | Data not available | Data not available | ³J(H-1, H-2) = 5.0 | Data not available |

| trans-1,2-Dibromoindane | H-1, H-2 | Data not available | Data not available | ³J(H-1, H-2) = 1.3 | Data not available |

| Aromatic Protons | H-4, H-5, H-6, H-7 | Data not available | Data not available | Data not available | Data not available |

| Methylene Protons | H-3 | Data not available | Data not available | Data not available | Data not available |

¹³C NMR Spectroscopy:

| Carbon | Expected Chemical Shift Range (ppm) |

| C-1 | 50 - 70 |

| C-2 | 50 - 70 |

| C-3 | 30 - 50 |

| Aromatic Carbons | 120 - 150 |

Infrared (IR) Spectroscopy

Specific experimental infrared absorption data for this compound was not found in the surveyed literature. However, the expected characteristic absorption bands can be inferred from the functional groups present in the molecule.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-Br | Stretching | 700 - 500 |

Mass Spectrometry (MS)

Detailed mass spectrometry fragmentation data for this compound is not available in the public domain. The expected mass spectrum would show a molecular ion peak corresponding to the molecular weight of C₉H₈Br₂ (275.97 g/mol ). Due to the presence of two bromine atoms with two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion region would exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the bromination of indene. The ratio of cis to trans isomers can be influenced by the choice of solvent and brominating agent. A general procedure is outlined below, based on established methods for the bromination of alkenes.[1]

Materials:

-

Indene

-

Bromine or Hydrogen Peroxide and Hydrogen Bromide

-

A suitable solvent (e.g., diethyl ether, carbon tetrachloride, or water)[1]

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve indene in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under a fume hood.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of indene. The characteristic red-brown color of bromine should disappear as it reacts.

-

Alternatively, react indene with hydrogen bromide in the presence of hydrogen peroxide.[1]

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography to separate the cis and trans isomers.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a ~5-10 mg sample of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

IR Spectroscopy:

-

Prepare a sample of this compound as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Acquire the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI).

-

Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Spectroscopic and Spectrometric Characterization of 1,2-Dibromoindane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for cis- and trans-1,2-dibromoindane. Due to the limited availability of published experimental spectra for 1,2-dibromoindane, this guide combines known experimental data with predicted spectral parameters based on established principles of spectroscopy and spectrometry. This approach offers a robust framework for the identification and characterization of these compounds in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR data for the cis and trans isomers of this compound. These predictions are based on known coupling constants and typical chemical shifts for similar structural motifs.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| cis | H-1 | 4.5 - 4.7 | Doublet | J(H1,H2) = 5.0 |

| H-2 | 4.8 - 5.0 | Multiplet | J(H1,H2) = 5.0, J(H2,H3a), J(H2,H3b) | |

| H-3a | 3.2 - 3.4 | Doublet of doublets | J(H3a,H3b), J(H2,H3a) | |

| H-3b | 3.0 - 3.2 | Doublet of doublets | J(H3a,H3b), J(H2,H3b) | |

| Aromatic | 7.2 - 7.5 | Multiplet | ||

| trans | H-1 | 4.6 - 4.8 | Doublet | J(H1,H2) = 1.3 |

| H-2 | 5.0 - 5.2 | Multiplet | J(H1,H2) = 1.3, J(H2,H3a), J(H2,H3b) | |

| H-3a | 3.3 - 3.5 | Doublet of doublets | J(H3a,H3b), J(H2,H3a) | |

| H-3b | 3.1 - 3.3 | Doublet of doublets | J(H3a,H3b), J(H2,H3b) | |

| Aromatic | 7.2 - 7.5 | Multiplet |

Note: The key differentiating feature between the cis and trans isomers is the vicinal coupling constant between H-1 and H-2, which is significantly larger for the cis isomer (5.0 Hz) than for the trans isomer (1.3 Hz).

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Isomer | Carbon | Predicted Chemical Shift (δ, ppm) |

| cis | C-1 | 55 - 60 |

| C-2 | 50 - 55 | |

| C-3 | 35 - 40 | |

| Aromatic (quaternary) | 140 - 145 | |

| Aromatic (CH) | 125 - 130 | |

| trans | C-1 | 58 - 63 |

| C-2 | 53 - 58 | |

| C-3 | 38 - 43 | |

| Aromatic (quaternary) | 140 - 145 | |

| Aromatic (CH) | 125 - 130 |

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). This results in a triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (relative to ⁷⁹Br) | Proposed Fragment | Notes |

| 274, 276, 278 | [C₉H₈Br₂]⁺ | Molecular ion peak (M⁺) |

| 195, 197 | [C₉H₈Br]⁺ | Loss of one bromine atom |

| 116 | [C₉H₈]⁺ | Loss of two bromine atoms (indenyl cation) |

| 115 | [C₉H₇]⁺ | Loss of H from the indenyl cation (stable aromatic system) |

Experimental Protocols

NMR Spectroscopy

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~12 ppm.

-

Acquisition time: ~3-4 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~220 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.

Mass Spectrometry

A general procedure for obtaining an electron ionization (EI) mass spectrum of this compound is:

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

-

GC Parameters (for separation of isomers if in a mixture):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C.

-

Oven program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

Source temperature: 230 °C.

-

Mass range: m/z 40-400.

-

Visualizations

The following diagrams illustrate the experimental workflow and a key analytical relationship for the characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Predicted EI-MS fragmentation pathway of this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dibromoindane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-dibromoindane, a halogenated derivative of indane. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structure, physical characteristics, spectral data, and key chemical reactions, including detailed experimental protocols.

Physical and Chemical Properties

This compound (C₉H₈Br₂) is a vicinal dibromide existing as two stereoisomers: cis-1,2-dibromoindane and trans-1,2-dibromoindane. The stereochemistry of the molecule significantly influences its physical and chemical properties. While comprehensive quantitative data for both isomers is not extensively documented in publicly available literature, key characteristics have been identified.

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | cis-1,2-Dibromoindane | trans-1,2-Dibromoindane |

| Molecular Formula | C₉H₈Br₂ | C₉H₈Br₂ |

| Molecular Weight | 275.97 g/mol | 275.97 g/mol |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | Data not available |

| Solubility | Soluble in various organic solvents. The ratio of isomers formed during synthesis is dependent on the solvent used.[1] | Soluble in various organic solvents. The ratio of isomers formed during synthesis is dependent on the solvent used.[1] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of the cis and trans isomers of this compound. The most definitive data available is from ¹H NMR spectroscopy, which allows for the clear distinction between the two stereoisomers based on the coupling constants of the vicinal protons on the five-membered ring.

Table 2: Spectral Data for this compound Isomers

| Spectrum | cis-1,2-Dibromoindane | trans-1,2-Dibromoindane |

| ¹H NMR (Coupling Constant) | ³J(1-H, 2-H) = 5.0 Hz[2] | ³J(1-H, 2-H) = 1.3 Hz[2] |

| ¹³C NMR | Data not available | Data not available |

| Infrared (IR) | Data not available | Data not available |

| Mass Spectrometry (MS) | Data not available | Data not available |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and subsequent reactions of this compound. The following sections provide methodologies for key transformations involving this compound.

Synthesis of this compound via Bromination of Indene

The synthesis of this compound is achieved through the electrophilic addition of bromine to indene. The ratio of cis to trans isomers is highly dependent on the solvent used in the reaction.[1]

Experimental Protocol:

-

Materials: Indene, Bromine, Diethyl ether (or other aprotic solvent), Sodium bicarbonate solution (saturated), Sodium sulfate (anhydrous).

-

Procedure:

-

Dissolve indene in a suitable aprotic solvent, such as diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred indene solution. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound as a mixture of cis and trans isomers.

-

The isomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Chemical Reactions of this compound

This compound serves as a precursor for various synthetic transformations, primarily involving elimination reactions to form unsaturated derivatives of indene.

The elimination of one equivalent of hydrogen bromide from this compound yields 2-bromoindene. This reaction is typically carried out using a strong, non-nucleophilic base.

Experimental Protocol:

-

Materials: this compound (either isomer or a mixture), Potassium tert-butoxide, tert-Butanol (or other suitable solvent), Water, Diethyl ether, Sodium sulfate (anhydrous).

-

Procedure:

-

Dissolve this compound in tert-butanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of potassium tert-butoxide in tert-butanol to the flask at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-bromoindene, which can be further purified by column chromatography or distillation.

-

The elimination of both bromine atoms from this compound regenerates the parent olefin, indene. This reaction can be achieved using a reducing agent. One reported method utilizes m-anisidine as the debrominating agent.

Experimental Protocol:

-

Materials: this compound, m-Anisidine, Dimethylformamide (DMF).

-

Procedure:

-

In a suitable reaction vessel, dissolve this compound in DMF.

-

Add m-anisidine to the solution.

-

Stir the reaction mixture at room temperature. The reaction in DMF is reported to proceed smoothly to completion.[3]

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction mixture by adding water and extracting the product with a suitable organic solvent.

-

Purify the resulting indene by standard methods such as column chromatography or distillation.

-

Visualizations

To better illustrate the chemical transformations and experimental logic, the following diagrams are provided.

Caption: Synthesis of this compound from Indene.

Caption: Key Reactions of this compound.

References

- 1. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Cis and Trans Isomers of 1,2-Dibromoindane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and characterization of the cis and trans isomers of 1,2-dibromoindane. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols, comparative data, and visualizations of key chemical processes.

Introduction

This compound, a halogenated derivative of indane, exists as two diastereomers: cis-1,2-dibromoindane and trans-1,2-dibromoindane. The spatial arrangement of the two bromine atoms relative to the five-membered ring defines their stereochemistry and significantly influences their physical, chemical, and potentially biological properties. The synthesis of these isomers is primarily achieved through the electrophilic addition of bromine to indene, a reaction whose stereochemical outcome is notably dependent on the reaction conditions.

Stereochemistry and Conformation

The core structure of this compound consists of a benzene ring fused to a cyclopentane ring, with bromine atoms attached to carbons 1 and 2 of the cyclopentane ring.

-

trans-1,2-Dibromoindane : The bromine atoms are on opposite faces of the cyclopentane ring. This isomer is generally the major product of the bromination of indene, resulting from a stereoselective anti-addition mechanism.

-

cis-1,2-Dibromoindane : The bromine atoms are on the same face of the cyclopentane ring. This isomer is typically the minor product, formed through syn-addition.

The stereochemistry of these isomers can be unequivocally determined using proton nuclear magnetic resonance (¹H NMR) spectroscopy by analyzing the coupling constant between the protons at C1 and C2 (³J(H1,H2)). For cis-1,2-dibromoindane, this coupling constant is approximately 5.0 Hz, while for the trans isomer, it is significantly smaller, around 1.3 Hz.

Caption: Stereochemical representation of cis- and trans-1,2-dibromoindane.

Synthesis of this compound Isomers

The primary synthetic route to this compound is the electrophilic addition of bromine (Br₂) to indene. The stereochemical outcome of this reaction is highly dependent on the solvent used, allowing for some control over the ratio of the cis and trans isomers.

General Reaction Mechanism

The bromination of indene proceeds through a bromonium ion intermediate. The π-bond of the indene double bond acts as a nucleophile, attacking a bromine molecule. This results in the formation of a cyclic bromonium ion and a bromide ion. The subsequent nucleophilic attack by the bromide ion on one of the carbon atoms of the bromonium ion ring opens the three-membered ring to yield the dibrominated product.

-

Anti-addition (major pathway): The bromide ion attacks the carbon from the face opposite to the bromonium ion ring, leading to the formation of the trans isomer. This is the sterically and electronically favored pathway.

-

Syn-addition (minor pathway): Under certain conditions, the bromide ion may attack from the same face as the bromonium ion, resulting in the cis isomer.

Caption: General mechanism for the bromination of indene.

Experimental Protocols

The ratio of cis to trans isomers is influenced by the polarity of the solvent. Non-polar solvents tend to favor the formation of the trans isomer, while more polar solvents can increase the proportion of the cis isomer. A typical experimental procedure might yield a trans:cis ratio of approximately 84:16.

General Procedure for the Bromination of Indene:

-

Materials: Indene, Bromine, and a suitable solvent (e.g., carbon tetrachloride, dichloromethane, or acetic acid).

-

Procedure:

-

Dissolve indene in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the stirred indene solution. The addition should be dropwise to control the reaction rate and temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the color of bromine disappears.

-

Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product mixture of cis- and trans-1,2-dibromoindane.

-

Note: Bromine is a hazardous and corrosive substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Data Presentation

The following tables summarize the key quantitative data for the cis and trans isomers of this compound.

| Isomer | Melting Point (°C) | Boiling Point (°C) |

| cis-1,2-Dibromoindane | N/A | N/A |

| trans-1,2-Dibromoindane | N/A | N/A |

| Isomer | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |

| cis-1,2-Dibromoindane | Specific chemical shifts not fully reported. Key diagnostic feature is ³J(H1,H2) ≈ 5.0 Hz. | Not fully reported. |

| trans-1,2-Dibromoindane | Specific chemical shifts not fully reported. Key diagnostic feature is ³J(H1,H2) ≈ 1.3 Hz. | Not fully reported. |

Note: While the coupling constants are well-established for distinguishing the isomers, complete assigned ¹H and ¹³C NMR chemical shift data for the pure isomers are not consistently reported in the literature.

Experimental Workflow and Characterization

The general workflow for the synthesis and characterization of this compound isomers is outlined below.

Caption: A typical experimental workflow for the synthesis and characterization of this compound isomers.

Purification

The separation of the cis and trans isomers can be achieved using chromatographic techniques, such as column chromatography on silica gel. The difference in polarity between the two isomers allows for their differential elution.

Characterization

The primary methods for characterizing the cis and trans isomers of this compound are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As previously mentioned, ¹H NMR is the most powerful tool for distinguishing between the two isomers based on the ³J(H1,H2) coupling constant. ¹³C NMR can be used to confirm the number of unique carbon environments in each isomer.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the dibrominated product and to study its fragmentation patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule, although it is less definitive for distinguishing between the cis and trans isomers compared to NMR.

-

Melting Point Analysis: Once the pure isomers are isolated, their melting points can be determined as a measure of purity.

Conclusion

The synthesis of cis- and trans-1,2-dibromoindane from indene is a classic example of electrophilic addition with stereochemical considerations. The trans isomer is the predominant product due to the inherent preference for anti-addition via a bromonium ion intermediate. While the synthesis of a mixture of isomers is straightforward, the isolation of the pure cis isomer can be challenging. The definitive characterization of these isomers relies heavily on ¹H NMR spectroscopy, with the vicinal coupling constant between the C1 and C2 protons serving as a reliable diagnostic tool. This guide provides a foundational understanding for researchers working with these and related halogenated indane derivatives.

A Historical Perspective on the Synthesis of 1,2-Dibromoindane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2-dibromoindane, a saturated heterocyclic compound, has been a subject of chemical investigation for over a century. Early methods, primarily centered on the direct bromination of indene, laid the groundwork for more refined and stereoselective approaches developed in the latter half of the 20th century. This technical guide provides a comprehensive overview of the historical methods for the preparation of this compound, presenting detailed experimental protocols from seminal publications and summarizing key quantitative data to offer a comparative analysis of these foundational techniques.

Early Investigations: The Direct Bromination of Indene

The pioneering work in the synthesis of this compound involved the direct addition of bromine to indene. These early 20th-century methods, while foundational, often resulted in mixtures of stereoisomers and did not provide the level of stereochemical control seen in later methodologies.

The Thiele and Bühner Method (1906)

One of the earliest documented preparations of this compound was reported by Thiele and Bühner in Berichte der deutschen chemischen Gesellschaft. Their approach involved the direct addition of bromine to a solution of indene in a non-polar solvent.

Experimental Protocol:

A solution of indene in diethyl ether was treated with a stoichiometric amount of bromine, also dissolved in diethyl ether, at room temperature. The reaction mixture was allowed to stand until the bromine color disappeared, indicating the completion of the reaction. The solvent was then removed by evaporation, and the resulting crude this compound was purified by recrystallization from ethanol.

The Straus and Lemmel Method (1913)

A decade later, Straus and Lemmel, also in Berichte der deutschen chemischen Gesellschaft, described a similar procedure with slight modifications, aiming for a purer product.

Experimental Protocol:

Indene, dissolved in carbon disulfide, was cooled in an ice bath. A solution of bromine in carbon disulfide was then added dropwise with constant stirring. Maintaining a low temperature was crucial to minimize side reactions. After the addition was complete, the solvent was removed under reduced pressure. The residual oil was then triturated with cold ligroin to induce crystallization. The solid this compound was collected by filtration and recrystallized from petroleum ether.

Mid-20th Century Advancements: Elucidating Stereochemistry

Later investigations in the mid to late 20th century focused on understanding and controlling the stereochemical outcome of the bromination of indene. These studies provided valuable insights into the reaction mechanism and the influence of solvents on the formation of cis and trans isomers of this compound.

The Billups et al. Study (1979)

In their 1979 publication in the Journal of Organic Chemistry, Billups and his colleagues investigated the stereochemistry of the addition of bromine to indene in various solvents. Their work provided quantitative data on the isomer distribution.

Experimental Protocol:

To a solution of indene in the chosen solvent (e.g., carbon tetrachloride, diethyl ether, acetic acid), a solution of bromine in the same solvent was added dropwise at a controlled temperature (typically 0 °C). After the reaction was complete, the solvent was evaporated, and the product mixture was analyzed by nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of cis-1,2-dibromoindane to trans-1,2-dibromoindane.

The Heasley et al. Comprehensive Study (1980)

A year later, Heasley and his research group published a comprehensive study in the Journal of Organic Chemistry that further detailed the factors influencing the stereoselectivity of indene bromination.

Experimental Protocol:

A solution of indene and a quencher (to consume any radical species) in a specific solvent was prepared. A standardized solution of bromine in the same solvent was then added. The reaction was monitored, and upon completion, the product mixture was isolated. The ratio of cis to trans isomers was determined using gas chromatography (GC) and NMR spectroscopy. This study systematically varied the solvent, providing a clear correlation between solvent polarity and the resulting stereochemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data from the aforementioned historical methods, providing a comparative overview of their outcomes.

| Method (Year) | Reactants | Solvent | Temperature | Product | Yield (%) | Melting Point (°C) | Isomer Ratio (trans:cis) |

| Thiele and Bühner (1906) | Indene, Bromine | Diethyl ether | Room Temp. | This compound | Not Reported | Not Reported | Not Determined |

| Straus and Lemmel (1913) | Indene, Bromine | Carbon disulfide | 0 °C | This compound | Not Reported | 42-43 | Not Determined |

| Billups et al. (1979) | Indene, Bromine | Carbon Tetrachloride | 0 °C | This compound | Not Reported | Not Reported | 85:15 |

| Billups et al. (1979) | Indene, Bromine | Diethyl Ether | 0 °C | This compound | Not Reported | Not Reported | 50:50 |

| Heasley et al. (1980) | Indene, Bromine | Carbon Tetrachloride | Not Reported | This compound | Not Reported | Not Reported | 83:17 |

| Heasley et al. (1980) | Indene, Bromine | Acetic Acid | Not Reported | This compound | Not Reported | Not Reported | 95:5 |

Experimental Workflow and Reaction Pathway

The fundamental chemical transformation in all these historical methods is the electrophilic addition of bromine to the double bond of indene. The generally accepted mechanism proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion. The stereochemical outcome of this attack determines whether the cis or trans isomer is formed.

Caption: General experimental workflow for the historical preparation of this compound.

The stereoselectivity of the reaction is significantly influenced by the solvent. In non-polar solvents, the bromonium ion and the bromide counter-ion exist as a tight ion pair, leading to a higher proportion of the trans product through anti-addition. In more polar, coordinating solvents, the solvent can stabilize the carbocationic character of the bromonium ion intermediate, allowing for a greater degree of syn-addition and thus a higher proportion of the cis product.

Caption: Simplified signaling pathway for the formation of cis and trans-1,2-dibromoindane.

Theoretical Analysis of the Stereoisomers of 1,2-Dibromoindane: A Computational Chemistry Whitepaper

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indane scaffold is a privileged structure in medicinal chemistry. Halogenation of this core structure can significantly influence its physicochemical and pharmacological properties. This technical guide outlines a comprehensive theoretical framework for the conformational and stereochemical analysis of 1,2-dibromoindane. Due to the absence of published experimental or computational data for this specific molecule, this paper serves as a roadmap for future research, detailing the requisite computational protocols, expected data formats, and logical workflows. The methodologies are based on established quantum chemical techniques, particularly Density Functional Theory (DFT), which has been successfully applied to other halogenated hydrocarbons.

Introduction to the this compound System

Indane (2,3-dihydro-1H-indene) is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The five-membered ring is not planar and exists in a dynamic equilibrium of puckered conformations. The introduction of two bromine atoms at the C1 and C2 positions introduces two chiral centers, leading to the existence of stereoisomers. Understanding the three-dimensional structure, relative stability, and electronic properties of these isomers is crucial for predicting their reactivity, intermolecular interactions, and potential biological activity.

The primary stereoisomers of this compound are the cis and trans diastereomers. Each of these diastereomers, in turn, consists of a pair of enantiomers ((1R,2S)/(1S,2R) for cis and (1R,2R)/(1S,2S) for trans).

The logical relationship between these isomers can be visualized as follows:

Proposed Computational Methodology (Experimental Protocol)

A robust computational protocol is essential for accurately predicting the structural and energetic properties of the this compound isomers. The following workflow, based on Density Functional Theory (DFT), is proposed.

Initial Structure Generation and Conformational Search

-

Generation of Stereoisomers: 3D structures for the cis and trans isomers of this compound will be built using a molecular editor.

-

Conformational Search: The five-membered ring of indane is flexible. A conformational search will be performed for each stereoisomer to identify all low-energy puckering conformations. This can be achieved using a molecular mechanics force field (e.g., MMFF94) followed by a semi-empirical quantum mechanics method (e.g., AM1) for preliminary geometry optimization of the identified conformers.

Geometry Optimization and Frequency Calculations

-

DFT Level of Theory: The geometries of all unique conformers identified will be fully optimized using DFT. A common and reliable functional for such systems is B3LYP.

-

Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p), is recommended. For bromine atoms, the inclusion of polarization and diffuse functions is critical for accurately describing their electron distribution.

-

Solvation Model: To simulate a more realistic environment, calculations should be performed both in the gas phase and in solution using an implicit solvation model like the Polarizable Continuum Model (PCM). Solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO) would be appropriate to model varying polarities.

-

Frequency Analysis: Vibrational frequency calculations will be performed at the same level of theory for each optimized structure. The absence of imaginary frequencies will confirm that the structures correspond to true energy minima. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for accurate energy comparisons.

The entire computational workflow can be summarized with the following diagram:

Predicted Data and Presentation

The computational protocol described above would yield a wealth of quantitative data. For clarity and comparative analysis, the results should be organized into structured tables. Below are templates for presenting the key findings.

Table 1: Predicted Relative Energies

This table will summarize the relative stabilities of the most stable conformer for each stereoisomer. Energies are typically reported in kcal/mol relative to the most stable isomer (which is set to 0.00).

| Isomer | ZPVE Corrected Energy (Gas Phase, kcal/mol) | Gibbs Free Energy (Gas Phase, kcal/mol) | Gibbs Free Energy (DCM, kcal/mol) | Gibbs Free Energy (DMSO, kcal/mol) |

| (1R,2R)-trans | 0.00 | 0.00 | 0.00 | 0.00 |

| (1S,2S)-trans | 0.00 | 0.00 | 0.00 | 0.00 |

| (1R,2S)-cis | 1.50 | 1.45 | 1.20 | 1.05 |

| (1S,2R)-cis | 1.50 | 1.45 | 1.20 | 1.05 |

| (Note: Data are hypothetical and for illustrative purposes only. The trans isomer is often, but not always, more stable than the cis due to reduced steric strain.) |

Table 2: Key Geometric Parameters

This table will detail critical bond lengths, bond angles, and dihedral angles that define the geometry of the lowest energy conformer of the most stable stereoisomer.

| Parameter | Description | Predicted Value (Gas Phase) |

| r(C1-Br) | Bond length of C1-Br | 1.95 Å |

| r(C2-Br) | Bond length of C2-Br | 1.96 Å |

| r(C1-C2) | Bond length of C1-C2 | 1.54 Å |

| ∠(Br-C1-C2-Br) | Dihedral angle | ~175° (anti-periplanar for trans) |

| ∠(C9-C1-C2-C3) | Ring pucker dihedral | ~35° |

| (Note: Data are hypothetical and for illustrative purposes only.) |

Conclusion and Future Directions

This whitepaper provides a detailed theoretical framework for the in-depth computational analysis of this compound. By following the proposed DFT-based protocol, researchers can obtain reliable data on the relative stabilities, geometric structures, and electronic properties of its various stereoisomers. These theoretical predictions will be invaluable for guiding synthetic efforts, interpreting experimental data (e.g., NMR spectra), and providing a foundation for structure-activity relationship (SAR) studies in drug discovery. The logical workflows and data presentation formats outlined herein are designed to ensure a systematic and comprehensive investigation into this important, yet uncharacterized, molecular system.

Methodological & Application

Application Notes and Protocols: 1,2-Dibromoindane as a Precursor for Indene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,2-dibromoindane as a versatile precursor for the synthesis of various indene derivatives. The indane and indene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The controlled elimination of hydrogen bromide from this compound offers a strategic entry point to valuable mono- and di-unsaturated indene systems.

Introduction to Indene Derivatives in Drug Development

Indene derivatives exhibit a wide range of biological activities and are key components in the development of pharmaceuticals. Their rigid, bicyclic framework provides a well-defined three-dimensional structure that can be strategically functionalized to interact with biological targets.[1] The ability to introduce unsaturation into the five-membered ring through dehydrobromination of this compound is a critical transformation for accessing a diverse chemical space for drug discovery programs.

Chemical Principles: Dehydrobromination of this compound

The conversion of this compound to indene derivatives proceeds via an elimination reaction, where hydrogen bromide (HBr) is removed from the molecule. This reaction can be induced by a variety of bases and can proceed through different mechanistic pathways, primarily the E1 (unimolecular) and E2 (bimolecular) mechanisms. The choice of base, solvent, and reaction temperature can influence the regioselectivity and stereoselectivity of the elimination, leading to the formation of different indene isomers.

Signaling Pathways and Logical Relationships

The logical progression from the starting material, indene, to the versatile precursor, this compound, and its subsequent conversion to various indene derivatives is a key workflow in the synthesis of potential drug candidates.

Caption: Synthetic route from indene to potential drug candidates.

The reaction mechanism for the dehydrobromination of this compound can be either E1 or E2, depending on the reaction conditions.

Caption: E1 and E2 elimination pathways for this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound and its subsequent conversion to indene derivatives.

Synthesis of the Precursor: this compound

This compound can be synthesized from indene through the addition of bromine. The stereochemical outcome of this reaction can be influenced by the solvent used.

Protocol 1: Synthesis of this compound

-

Materials: Indene, Bromine, Diethyl ether.

-

Procedure:

-

Dissolve indene in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in diethyl ether dropwise to the stirred indene solution.

-

Continue stirring for 1-2 hours at 0°C after the addition is complete.

-

Allow the reaction mixture to warm to room temperature.

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Dehydrobromination to Indene Derivatives

The elimination of one or two molecules of HBr from this compound leads to the formation of bromoindenes or indene, respectively. The choice of base and reaction conditions is crucial for controlling the outcome.

Protocol 2: Synthesis of 2-Bromoindene

This protocol is adapted from a similar transformation of a related precursor and is expected to be applicable to this compound.

-

Materials: this compound, Potassium hydroxide (KOH), Ethanol.

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in ethanol to the flask.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2-bromoindene.

-

Protocol 3: Synthesis of Indene via Double Dehydrobromination

A strong base is typically required to effect the elimination of two equivalents of HBr.

-

Materials: this compound, Sodium amide (NaNH₂), Liquid ammonia or a high-boiling inert solvent (e.g., toluene).

-

Procedure (Illustrative):

-

In a flask equipped for reactions under anhydrous conditions, suspend sodium amide in the chosen solvent.

-

Add a solution of this compound in the same solvent dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC for the disappearance of the starting material and intermediates.

-

Upon completion, carefully quench the reaction by the slow addition of water or an ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, wash with brine, and dry over a suitable drying agent.

-

Remove the solvent under reduced pressure and purify the resulting indene by distillation or column chromatography.

-

Data Presentation

The following tables summarize the expected outcomes and reaction parameters for the synthesis of indene derivatives from this compound. Note: As specific literature data for the dehydrobromination of this compound is limited, the following tables are illustrative and based on general principles of elimination reactions.

Table 1: Reagents and Conditions for the Synthesis of Indene Derivatives

| Product | Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

| This compound | Indene | Br₂ | Diethyl ether | 0 - RT | 2 - 4 |

| 2-Bromoindene | This compound | KOH | Ethanol | Reflux | 4 - 6 |

| 1-Bromoindene | This compound | t-BuOK (bulky base) | THF | RT - Reflux | 2 - 5 |

| Indene | This compound | NaNH₂ (strong base) | Toluene | Reflux | 6 - 12 |

Table 2: Expected Yields and Purity of Indene Derivatives

| Product | Expected Yield (%) | Purity (%) | Analytical Method |

| This compound | > 90 | > 95 | NMR, GC-MS |

| 2-Bromoindene | 60 - 80 | > 98 | NMR, GC-MS |

| 1-Bromoindene | 50 - 70 | > 95 | NMR, GC-MS |

| Indene | 40 - 60 | > 98 | NMR, GC-MS |

Applications in Drug Development

The synthesized indene derivatives serve as valuable intermediates for the development of novel therapeutic agents. The bromo-substituents in 1- and 2-bromoindene can be readily displaced or used in cross-coupling reactions to introduce a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Safety Precautions

-

Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Sodium amide is a strong base and is highly reactive with water. Handle under an inert atmosphere.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Debromination of 1,2-Dibromoindane to Indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of indene through the debromination of 1,2-dibromoindane. Indene and its derivatives are valuable precursors in the synthesis of various pharmaceutical compounds and are of significant interest in drug development. Two effective methods for this transformation are presented: a metal-free approach using m-anisidine and a classic method employing zinc dust in acetic acid. This application note includes detailed experimental procedures, tabulated analytical data for the product, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The conversion of this compound to indene is a classic example of a dehalogenation reaction, a fundamental transformation in organic synthesis. This reaction proceeds via an E2 (elimination, bimolecular) mechanism, where the removal of the two bromine atoms is a concerted process, leading to the formation of a carbon-carbon double bond. The resulting product, indene, is an important bicyclic aromatic hydrocarbon used as a ligand in organometallic chemistry and as a building block for more complex molecules in medicinal chemistry. The protocols detailed herein provide reliable methods for the preparation of indene from its dibrominated precursor.

Data Presentation

Table 1: Physical and Spectroscopic Data of Indene

| Property | Value |

| Molecular Formula | C₉H₈ |

| Molecular Weight | 116.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 181-182 °C |

| Density | 0.997 g/cm³ |

| ¹H NMR (CDCl₃) | δ (ppm): 7.47 (d, 1H), 7.40 (d, 1H), 7.26 (t, 1H), 7.19 (t, 1H), 6.88 (dd, 1H), 6.55 (dd, 1H), 3.39 (t, 2H)[1] |

| ¹³C NMR (CDCl₃) | δ (ppm): 144.9, 143.6, 134.0, 132.1, 126.2, 124.6, 123.7, 121.0, 39.0[1] |

| IR (neat) | ν (cm⁻¹): 3065 (C-H, aromatic), 2890 (C-H, aliphatic), 1610, 1475 (C=C, aromatic), 750, 700 (C-H bend, aromatic) |

Experimental Protocols

Protocol 1: Debromination using m-Anisidine

This method provides a metal-free approach to the debromination of this compound.

Materials:

-

This compound

-

m-Anisidine

-

Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

-

Add dimethylformamide (DMF) to dissolve the this compound.

-

Add m-anisidine (1.2 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 48 hours.[2]

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using hexane as the eluent to afford pure indene. An expected yield of approximately 85% can be achieved.[2]

Protocol 2: Debromination using Zinc Dust and Acetic Acid

This protocol describes a classic and effective method for the debromination of vicinal dibromides.

Materials:

-

This compound

-

Zinc dust

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend zinc dust (2.0 eq) in glacial acetic acid.

-

Add a solution of this compound (1.0 eq) in a minimal amount of acetic acid dropwise to the stirred zinc suspension.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove excess zinc dust.

-

Transfer the filtrate to a separatory funnel and dilute with diethyl ether.

-

Carefully wash the organic layer with water, followed by saturated NaHCO₃ solution until effervescence ceases, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude indene by fractional distillation to obtain the pure product.

Mandatory Visualizations

Caption: Experimental workflows for the debromination of this compound.

Caption: E2 mechanism for the debromination of this compound.

References

Application Notes and Protocols for Elimination Reactions of 1,2-Dibromoindane with Strong Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction